N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Overview
Description
“N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine”, also known as BAM15, is a novel mitochondrial uncoupler . It exhibits a broad effective range of H+ gradient-dissipating action without affecting plasma membrane electrophysiology . It has been found to increase the mitochondrial respiration rate and is less cytotoxic compared to other protonophore uncouplers .
Molecular Structure Analysis
The empirical formula of BAM15 is C16H10F2N6O and it has a molecular weight of 340.29 g/mol .Chemical Reactions Analysis
BAM15 is known to increase proton leak . Over time, it diminishes cell proliferation, migration, and ATP production . It also decreases mitochondrial membrane potential while inducing apoptosis and reactive oxygen species accumulation .Physical And Chemical Properties Analysis
BAM15 is a white to beige powder . It is soluble in DMSO at 20 mg/mL . The storage temperature is recommended to be -20°C .Scientific Research Applications
Breast Cancer Treatment
- Scientific Field: Oncology
- Application Summary: BAM15 has been found to suppress the growth and proliferation of breast cancer by selectively reducing bioenergetic coupling efficiency . It was evaluated for its antineoplastic properties in human triple-negative MDA-MB-231 and murine luminal B, ERα-negative EO771 cells .
- Methods of Application: The anticancer effects of BAM15 were evaluated in vitro and in an orthotopic allograft model of highly proliferative mammary cancer in mice . Oxidative phosphorylation and electron transfer capacity were determined in permeabilized cells and excised tumor homogenates after treatment with BAM15 .
- Results: BAM15 increased proton leak and over time, diminished cell proliferation, migration, and ATP production in both MDA-MB-231 and EO771 cells . It also decreased mitochondrial membrane potential, induced apoptosis and reactive oxygen species accumulation in these cells . In lean mice, BAM15 lowered body weight independent of food intake and slowed tumor progression .
Obesity Treatment
- Scientific Field: Pharmacology
- Application Summary: BAM15 has been identified as a mitochondrial protonophore uncoupler that stimulates energy expenditure, protects against obesity, and improves glycemic control in rodent models . It has been found to be less cytotoxic compared to other protonophore uncouplers .
- Methods of Application: The effects of BAM15 on obesity were evaluated in pre-clinical models of obesity . It was found to restore lipid metabolism and glycemic control .
- Results: BAM15 was found to reverse diet-induced obesity and insulin resistance in mice . It was also found to stimulate a higher maximum rate of mitochondrial respiration and does not depolarize the plasma membrane .
Treatment of Metabolic Disorders
- Scientific Field: Metabolic Research
- Application Summary: BAM15 has been identified as a mitochondrial protonophore uncoupler that stimulates energy expenditure . It has been found to restore lipid metabolism and glycemic control in pre-clinical models of obesity .
- Methods of Application: The effects of BAM15 on metabolic disorders were evaluated in pre-clinical models . It was found to restore lipid metabolism and glycemic control .
- Results: BAM15 was found to reverse diet-induced obesity and insulin resistance in mice . It was also found to stimulate a higher maximum rate of mitochondrial respiration and does not depolarize the plasma membrane .
Potential Use in Clinical Trials
- Scientific Field: Clinical Research
- Application Summary: Japan’s Otsuka Pharmaceutical is conducting trials with OPC-163493 . The Australians who produced the research are experimenting with BAM15 .
- Methods of Application: The specific methods of application in these trials are not detailed in the available resources .
- Results: The results of these trials are not yet available .
Attenuation of Transportation-Induced Apoptosis in iPS-Differentiated Retinal Tissue
- Scientific Field: Regenerative Medicine
- Application Summary: BAM15 has been found to attenuate transportation-induced apoptosis in iPS-differentiated retinal tissue .
- Methods of Application: The specific methods of application in this context are not detailed in the available resources .
- Results: The results of these trials are not yet available .
Potential Use in Clinical Trials by Otsuka Pharmaceutical
- Scientific Field: Clinical Research
- Application Summary: Japan’s Otsuka Pharmaceutical is conducting trials with a compound similar to BAM15, known as OPC-163493 .
- Methods of Application: The specific methods of application in these trials are not detailed in the available resources .
- Results: The results of these trials are not yet available .
properties
IUPAC Name |
5-N,6-N-bis(2-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N6O/c17-9-5-1-3-7-11(9)19-13-14(20-12-8-4-2-6-10(12)18)22-16-15(21-13)23-25-24-16/h1-8H,(H,19,21,23)(H,20,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGJBRZAJRPPHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2NC4=CC=CC=C4F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N5,N6-bis(2-Fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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